Biochemical Kinase Inhibition: SU14813 vs. Sunitinib Selectivity Profile
SU14813 demonstrates a distinct kinase inhibition profile compared to sunitinib. While both inhibit VEGFR2 (SU14813 IC50 = 50 nM; sunitinib IC50 = 9 nM), SU14813 exhibits substantially lower activity against FGFR1 (IC50 = 3.5 µM) and c-Met (IC50 = 9 µM) compared to its primary targets, indicating a narrower selectivity window [1][2]. This profile may confer reduced off-target liabilities in angiogenesis models where FGFR or c-Met signaling confounds interpretation.
| Evidence Dimension | Biochemical kinase inhibition IC50 |
|---|---|
| Target Compound Data | VEGFR2 = 50 nM; VEGFR1 = 2 nM; PDGFRβ = 4 nM; KIT = 15 nM; FGFR1 = 3.5 µM; c-Met = 9 µM; EGFR > 20 µM |
| Comparator Or Baseline | Sunitinib: VEGFR2 = 9 nM; also potently inhibits FGFR1, RET, and CSF1R at low nM concentrations |
| Quantified Difference | SU14813 is >70-fold more selective for VEGFR2 over FGFR1 (3.5 µM / 50 nM); >180-fold over c-Met (9 µM / 50 nM). Sunitinib potently inhibits FGFR1 (IC50 < 100 nM) with lower selectivity. |
| Conditions | Biochemical kinase assays; ATP concentrations at Km; recombinant kinase domains |
Why This Matters
This selectivity profile enables researchers to attribute biological effects more specifically to VEGFR/PDGFR/KIT signaling rather than FGFR/c-Met pathways.
- [1] Patyna S, Laird AD, Mendel DB, et al. SU14813: a novel multiple receptor tyrosine kinase inhibitor with potent antiangiogenic and antitumor activity. Mol Cancer Ther. 2006;5(7):1774-1782. View Source
- [2] Bertin Bioreagent. SU 14813 product datasheet. CAT N°: 31514. View Source
